molecular formula C13H11N3O2 B5775339 N-1H-benzimidazol-2-yl-2-methyl-3-furamide

N-1H-benzimidazol-2-yl-2-methyl-3-furamide

Cat. No. B5775339
M. Wt: 241.24 g/mol
InChI Key: IKJKJZMTPNPCSL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The benzimidazole ring system is planar and aromatic, capable of participating in pi stacking interactions. It consists of a fused five and six-membered ring, with two nitrogen atoms in the five-membered imidazole ring .

Chemical Reactions Benzimidazole compounds can undergo various chemical reactions, particularly at the nitrogen atoms, allowing for the synthesis of a wide range of derivatives .

Scientific Research Applications

Antiparasitic Activity

Benzimidazole derivatives, including N-1H-benzimidazol-2-yl-2-methyl-3-furamide, have shown promising antiparasitic activity. They have been particularly effective against parasites like Trichinella spiralis. These compounds have been found to be more active than clinically used anthelmintic drugs like albendazole and ivermectin .

Antioxidant Properties

In addition to their antiparasitic activity, benzimidazole derivatives also exhibit antioxidant properties. They have been found to effectively scavenge peroxyl radicals . This dual functionality makes them potential candidates for the treatment of diseases where oxidative stress plays a significant role .

Chemotherapeutic Agents

Due to their isostructural pharmacophore of naturally occurring active biomolecules, benzimidazole derivatives have significant importance as chemotherapeutic agents in diverse clinical conditions .

Pain Management

Benzimidazole derivatives have been found to attenuate morphine-induced thermal hyperalgesia and mechanical allodynia, indicating their potential use in pain management .

Extraction and Complexation Studies

Benzimidazole derivatives have been used as extractants for trivalent lanthanides, Ln3+, and actinides, An3+. They have exhibited satisfactory extractability even under acidic conditions .

Broad-Spectrum Pharmacological Properties

Compounds bearing the benzimidazole nucleus possess broad-spectrum pharmacological properties ranging from common antibacterial effects to the world’s most virulent diseases .

Mechanism of Action

The mechanism of action of benzimidazole derivatives in biological systems varies widely and depends on the specific compound. For example, some benzimidazole derivatives are known to bind to tubulin proteins, disrupting their function .

Physical and Chemical Properties Benzimidazole compounds are typically solid at room temperature. They have varying solubility in water depending on the specific substituents present in the compound .

Safety and Hazards

The safety and hazards associated with benzimidazole compounds depend on the specific compound. Some benzimidazole derivatives are used as pharmaceuticals and are safe for human consumption under specific dosages, while others may be harmful .

Future Directions

The study of benzimidazole derivatives is an active area of research, particularly in the development of new pharmaceuticals. Researchers are continually synthesizing new benzimidazole derivatives and evaluating their biological activity .

properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c1-8-9(6-7-18-8)12(17)16-13-14-10-4-2-3-5-11(10)15-13/h2-7H,1H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKJKJZMTPNPCSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1H-benzimidazol-2-yl)-2-methylfuran-3-carboxamide

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